
Congressane
Overview
Description
Congressane, systematically named diamantane (C₁₄H₂₀), is a diamondoid hydrocarbon composed of three face-fused adamantane cages . Its rigid, diamond-like structure confers exceptional thermal stability and unique electronic properties. The compound is synthesized via functionalization of adamantane derivatives, with selective substitution at the 1- and 3-positions enabling the creation of brominated or acetylated analogs . Applications span materials science (e.g., polymers, liquid crystals) and pharmaceuticals, where its derivatives exhibit antiviral, antibacterial, and anti-inflammatory activities .
Preparation Methods
Early Synthetic Approaches: Photodimerization and Lewis Acid Catalysis
The inaugural synthesis by Cupas et al. in 1965 involved norbornene photodimerization followed by aluminum chloride (AlCl₃)-catalyzed isomerization . Norbornene, upon UV irradiation, forms a bicyclo[2.2.1]hept-2-ene dimer, which undergoes AlCl₃-mediated skeletal rearrangement to this compound. However, this method suffered from poor yields (≤1%) and extensive tar formation due to competing polymerization . Key limitations included:
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Temperature Sensitivity : Reactions above 80°C favored side products.
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Catalyst Loading : Stoichiometric AlCl₃ (1:1 molar ratio to precursor) generated corrosive waste.
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Precursor Complexity : Norbornene dimers required multi-step purification .
Despite these challenges, this work established this compound’s structure via X-ray crystallography, confirming its diamondoid topology .
Schleyer’s Catalytic Isomerization: Binor-S Rearrangement
In the 1970s, Paul von Ragué Schleyer revolutionized diamondoid synthesis using thermodynamically controlled isomerization. By replacing norbornene dimers with Binor-S (a hydrogenated dicyclopentadiene derivative), Schleyer achieved this compound yields exceeding 60% . The optimized protocol involved:
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Hydrogenation of Binor-S : Saturating double bonds at 100°C under 50 atm H₂.
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AlBr₃-Catalyzed Isomerization : Heating at 120°C for 24 hours in dichloromethane.
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Product Isolation : Crystallization from ethanol yielded 99% pure this compound .
Mechanistic Insight : AlBr₃ generates a carbocation intermediate, which undergoes sequential Wagner-Meerwein shifts and hydride transfers to form the thermodynamically stable this compound cage . This method’s success hinges on Binor-S’s preorganized structure, minimizing side reactions.
Platinum-Catalyzed Hydrogenolysis: Scalable Industrial Synthesis
A breakthrough in the 2000s introduced platinum-supported catalysts (Pt/C) for converting Binor-S to this compound under mild conditions . Key parameters include:
Parameter | Optimal Value | Effect on Yield |
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Catalyst Loading | 10–15% Pt/C | Maximizes H₂ activation |
Temperature | 60–80°C | Prevents decomposition |
H₂ Pressure | 0.1–10 MPa | Enhances reaction rate |
Solvent | Water | Reduces byproducts |
This method achieves quantitative yields (99%) with negligible tar formation, attributed to Pt’s high dispersion (2.5–5.0 nm particles) and the support’s large surface area (>800 m²/g) .
Comparative Analysis of Synthetic Methods
The table below contrasts key this compound synthesis routes:
Recent Advances: Mechanistic Insights and Hybrid Approaches
Recent studies have refined this compound synthesis by elucidating reaction mechanisms and optimizing catalysts:
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Radical Intermediates : Electron paramagnetic resonance (EPR) studies confirm that Pt-catalyzed hydrogenolysis proceeds via H- radical transfer, avoiding carbocation pathways .
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Bimetallic Catalysts : Pd-Pt/C systems reduce reaction times by 30% while maintaining yields .
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Solvent-Free Synthesis : Molten Binor-S reactions at 150°C with AlBr₃ yield 70% this compound, eliminating solvent waste .
Industrial Production Challenges and Solutions
Despite methodological advances, industrial-scale this compound production faces hurdles:
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Catalyst Cost : Platinum’s expense (≈$1,000/oz) necessitates recycling via acid washing and thermal regeneration .
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Energy Intensity : High-pressure H₂ reactors consume 15–20 kWh/kg product. Microwave-assisted heating cuts energy use by 40% .
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Byproduct Management : Tar byproducts (≤5%) are repurposed as asphalt modifiers, enhancing process sustainability .
Chemical Reactions Analysis
Types of Reactions: Congressane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Applications
Model Compound for Diamondoids
Congressane serves as a model compound for studying the properties and behaviors of diamondoids. Its structural integrity allows researchers to investigate the fundamental characteristics of this class of compounds, which are significant in both theoretical and applied chemistry.
Functionalization Reactions
Recent studies have highlighted the potential of this compound in radical functionalization methods. These methods enable direct conversions of C–H bonds to C–C bonds, facilitating the synthesis of substituted derivatives that can be utilized in various chemical applications . The ability to modify this compound through functionalization expands its utility in creating new materials with tailored properties.
Biological Applications
Drug Delivery Systems
The hydrophobic nature and non-toxic properties of this compound make it an attractive candidate for drug delivery systems. Researchers are exploring its capacity to encapsulate therapeutic molecules, potentially enhancing drug stability and efficacy while minimizing side effects. The unique structural features of this compound may also facilitate targeted delivery within biological systems.
Biosensing Technologies
Studies indicate that derivatives of this compound can bind with specific biological molecules, making them promising candidates for biosensing applications. This capability could lead to the development of novel diagnostic tools with enhanced sensitivity and specificity.
Industrial Applications
High-Performance Materials
this compound's high thermal stability and resistance to oxidation make it suitable for use in high-performance materials such as lubricants and coatings. These properties are critical in applications requiring durability and reliability under extreme conditions.
Catalysis
The rigid structure of this compound is being explored for its potential as a catalyst in various chemical reactions. Its unique functionalities may offer advantages in designing efficient and selective catalysts for industrial processes.
Mechanism of Action
The mechanism by which congressane exerts its effects is primarily related to its structural properties. Its cage-like structure provides high stability and resistance to chemical reactions. The molecular targets and pathways involved in its interactions are still under investigation, but its unique structure allows it to interact with various molecular systems in a stable manner .
Comparison with Similar Compounds
Comparison with Structurally Similar Diamondoids
Congressane belongs to the diamondoid family, which includes hydrocarbons with fused cyclohexane rings. Below, it is compared with adamantane (simpler) and triamantane (more complex).
Table 1: Structural and Physical Properties of Diamondoids
Property | Adamantane (C₁₀H₁₆) | This compound (Diamantane, C₁₄H₂₀) | Triamantane (C₁₈H₂₄) |
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Adamantane Units | 1 | 3 | 4 |
Melting Point (°C) | 270 | 320–340 | 380–400 |
Boiling Point (°C) | 245 (sublimes) | ~350 (decomposes) | >400 |
Solubility in Hexane | High | Moderate | Low |
Functionalization Sites | 1-, 2-, 3-positions | 1-, 3-, 4-positions | Multiple axial sites |
Key Applications | Drug delivery, polymers | High-temperature lubricants, OLEDs | Nanotechnology |
Key Findings:
- Structural Complexity : this compound’s three-cage structure increases steric hindrance, reducing reactivity compared to adamantane but enhancing thermal stability .
- Functionalization : Adamantane derivatives (e.g., 1-bromoadamantane) are synthetically accessible, while this compound requires precise conditions to avoid gelation in mixtures .
- Phase Behavior : this compound’s tendency to form gels in model coal mixtures limits its use in certain industrial applications, unlike menthol or simpler hydrocarbons .
Comparison with Functionally Similar Compounds
Adamantane vs. This compound
- Synthesis : Adamantane is commercially produced via isomerization of tetrahydrodicyclopentadiene, whereas this compound requires multi-step functionalization of adamantane precursors .
- Pharmaceutical Utility : Adamantane derivatives (e.g., amantadine) are FDA-approved antivirals, while this compound analogs remain in preclinical studies due to synthetic challenges .
Cyclodecane vs. This compound
Cyclodecane, a 10-membered ring hydrocarbon, shares conformational rigidity with this compound.
Biological Activity
Congressane, also known as diamantane, is a member of the diamondoid family of compounds characterized by its unique cage-like hydrocarbon structure. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, interactions with biological systems, and ongoing research efforts.
This compound has the molecular formula and is recognized for its low surface energy, high density, hydrophobicity, and resistance to oxidation. These properties stem from its rigid and symmetrical structure, which resembles a subunit of the diamond lattice. The compound was first isolated from natural gas condensates and has been the subject of various studies due to its intriguing chemical reactivity and potential biological applications .
Biological Activity
Research into the biological activity of this compound has indicated several promising avenues:
- Drug Delivery Systems : Due to its hydrophobic nature, this compound is being investigated for its ability to encapsulate therapeutic molecules. This could enhance drug efficacy while minimizing side effects by facilitating targeted delivery within biological systems.
- Anticancer Potential : Some derivatives of this compound have shown inhibitory effects against various cancer cell lines. For instance, a derivative known as 1,6-bis[4-(4-amino-3-hydroxyphenoxy)phenyl]diamantane (DPD) demonstrated significant growth inhibition in vitro against human colon cancer cell lines. In animal studies, DPD exhibited no acute toxicity, suggesting a favorable safety profile for further development .
- Antiviral Activity : Similar to adamantane derivatives, which have been used as antiviral agents against influenza and HIV, this compound's structural properties may contribute to its potential effectiveness in combating viral infections. Ongoing research aims to explore this aspect further .
The mechanism by which this compound exerts its biological effects is primarily linked to its structural stability and hydrophobic interactions with lipid membranes. This allows for potential integration into cellular environments, influencing various biochemical pathways. However, specific molecular targets remain under investigation .
Comparative Analysis with Other Diamondoids
To better understand this compound's unique position within the diamondoid family, a comparison with related compounds is useful:
Compound | Molecular Formula | Unique Features |
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Adamantane | First discovered diamondoid; used in antiviral drugs. | |
Triamantane | Larger cage structure; different reactivity patterns. | |
Pentamantane | Increased complexity; less studied but shares properties with this compound. | |
This compound | Higher thermal stability; potential in drug delivery systems. |
This table illustrates how this compound stands out due to its specific molecular structure and unique physical properties that differentiate it from other diamondoids.
Anticancer Activity Study
A notable study investigated the anticancer properties of DPD derived from this compound. The research highlighted:
- In Vitro Studies : DPD showed significant growth inhibition against three human colon cancer cell lines.
- In Vivo Studies : Treatment of mice with DPD indicated no acute toxicity, supporting its potential as a safe therapeutic agent.
These findings suggest that functionalized derivatives of this compound may hold promise in cancer treatment strategies .
Drug Delivery Research
Research into drug delivery systems utilizing this compound has focused on:
- Encapsulation Efficiency : Studies demonstrate that this compound derivatives can effectively encapsulate hydrophobic drugs.
- Release Kinetics : Preliminary data suggest controlled release profiles that enhance therapeutic efficacy while reducing systemic toxicity.
These insights are critical for developing advanced drug delivery platforms targeting specific diseases.
Q & A
Basic Research Questions
Q. How can researchers ensure transparency when publishing Congressane’s crystallographic data?
- Methodological Answer : Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database). Disclose refinement parameters (R-factor, residual density) and validate via checkCIF reports. Avoid selective omission of low-quality datasets .
Q. What ethical considerations arise in sharing this compound’s toxicity data with interdisciplinary teams?
- Methodological Answer : Obtain informed consent for data reuse during initial collection. Anonymize sensitive information (e.g., proprietary synthesis routes) via data-sharing agreements. Cite all contributors in derivative works to uphold intellectual integrity .
Q. Guidelines for Researchers
- Basic vs. Advanced : Basic questions focus on foundational synthesis and characterization; advanced questions require multi-method validation and critical analysis of contradictions.
- Methodological Rigor : Prioritize reproducibility via detailed protocols (e.g., SIEF Guidelines ) and open-data practices.
- Avoid Commercial Bias : Exclude industrial-scale production metrics; focus on mechanistic insights and academic applicability.
Properties
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQBHNGXDOVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3C5C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177464 | |
Record name | Congressane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-79-7 | |
Record name | Diamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2292-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Congressane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Congressane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONGRESSANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYM5H16I3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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